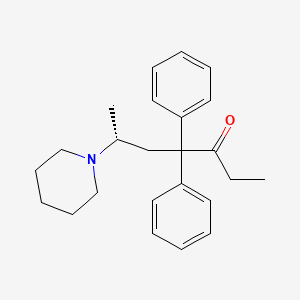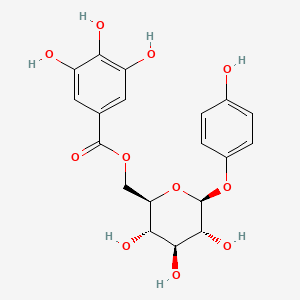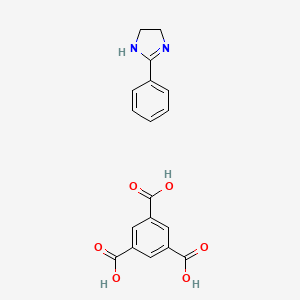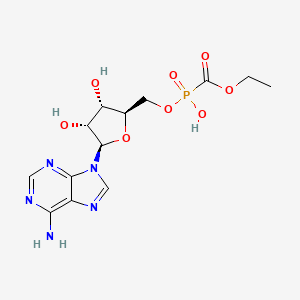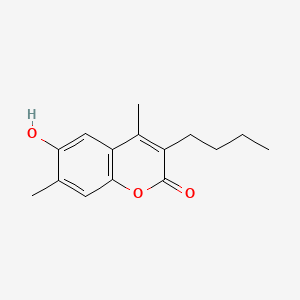
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired butyl and dimethyl groups. The reaction is usually carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the pyran ring are hydrogenated.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: Similar structure with different substituents, leading to variations in biological activity and applications.
2H-1-Benzopyran-2-one, 3-methyl-: Lacks the butyl and dimethyl groups, resulting in different chemical properties and uses.
2H-1-Benzopyran-2-one, 7-methoxy-:
Uniqueness
The unique combination of butyl, dimethyl, and hydroxy groups in 2H-1-Benzopyran-2-one, 3-butyl-4,7-dimethyl-6-hydroxy- imparts distinct chemical properties and biological activities. These modifications enhance its potential as a versatile compound in various fields, from medicinal chemistry to industrial applications .
Properties
CAS No. |
111052-75-6 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-butyl-6-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-10(3)12-8-13(16)9(2)7-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3 |
InChI Key |
GZVCWPLTHMCINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C(=C2)O)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


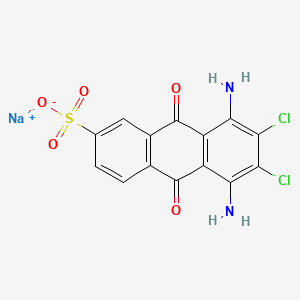

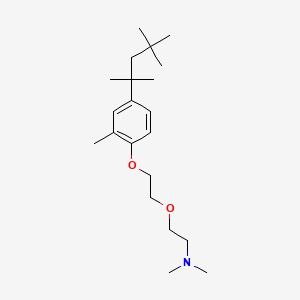
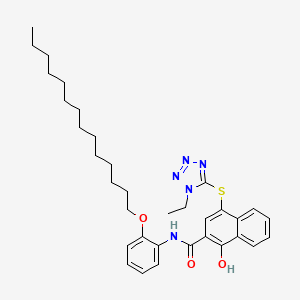
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
